4-Chlorobenzaldehyde-alpha-13C (CAS: 286013-17-0) is a specialized isotopically labeled building block featuring a 99 atom % Carbon-13 enrichment at the highly reactive carbonyl position . With a molecular weight of 141.56 g/mol and a distinct +1 Da mass shift compared to its natural abundance counterpart, it serves as a critical precursor for synthesizing stable isotope-labeled active pharmaceutical ingredients (APIs), metabolic tracers, and quantitative internal standards [1]. The molecule combines the electrophilic reactivity of an aldehyde with the orthogonal cross-coupling potential of a para-chloro substituent, making it a highly versatile scaffold for complex molecular assembly where precise isotopic tracking is required .
Substituting 4-Chlorobenzaldehyde-alpha-13C with unlabeled 4-chlorobenzaldehyde completely undermines quantitative NMR (qNMR) and mass spectrometry workflows, as the natural 1.1% 13C abundance requires prohibitively long acquisition times and fails to provide the necessary M+1 mass shift for matrix-free internal standardization[1]. Conversely, attempting to substitute with Benzaldehyde-alpha-13C sacrifices the para-chloro synthetic handle, completely preventing downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) needed to build extended biaryl systems [2]. Furthermore, the lack of the electron-withdrawing chlorine atom in unsubstituted analogs alters the electrophilicity of the carbonyl carbon, leading to reduced yields and altered kinetics in multi-component condensations, thereby wasting expensive isotopic precursors .
The 99 atom % enrichment at the carbonyl carbon (typically resonating at ~190.5 ppm in CDCl3) provides a massive signal enhancement compared to natural abundance materials [1]. This allows for rapid, real-time monitoring of reaction kinetics or metabolic degradation without the signal being lost in the baseline noise of complex matrices .
| Evidence Dimension | 13C NMR Signal Intensity and Acquisition Time |
| Target Compound Data | 99 atom % 13C (4-Chlorobenzaldehyde-alpha-13C) |
| Comparator Or Baseline | 1.1 atom % 13C (Unlabeled 4-chlorobenzaldehyde) |
| Quantified Difference | ~90-fold increase in signal intensity, reducing required acquisition time by a factor of ~8,100 for equivalent SNR. |
| Conditions | 13C NMR spectroscopy in CDCl3 at standard concentrations. |
Enables real-time kinetic tracking and trace-level detection in complex mixtures that are impossible with unlabeled precursors.
For quantitative LC-MS or GC-MS workflows, 4-Chlorobenzaldehyde-alpha-13C provides a clean M+1 mass shift (m/z 141.56 vs 140.56) while maintaining identical chromatographic retention times to the unlabeled analyte [1]. This exact co-elution eliminates matrix ionization suppression effects that often plague structural analogs used as internal standards .
| Evidence Dimension | Chromatographic Co-elution and Mass Shift |
| Target Compound Data | m/z 141.56 (Exact co-elution with unlabeled analyte) |
| Comparator Or Baseline | Structural analog internal standards (e.g., 4-fluorobenzaldehyde) |
| Quantified Difference | 0.0 second retention time difference with a +1.003 Da mass shift, compared to >5 second shifts typical for fluorinated structural analogs. |
| Conditions | GC-MS / LC-MS quantitative workflows. |
Ensures absolute quantitative accuracy in mass spectrometry by perfectly neutralizing matrix effects during ionization.
The presence of the para-chloro substituent provides a critical handle for transition-metal-catalyzed cross-coupling reactions, which is absent in simple 13C-labeled benzaldehyde [1]. This allows the 13C-labeled carbonyl to be incorporated into complex biaryl pharmaceutical scaffolds via Suzuki-Miyaura or Heck reactions after initial modification of the aldehyde .
| Evidence Dimension | Yield in Pd-catalyzed Suzuki Cross-Coupling |
| Target Compound Data | >80% yield of biaryl product (4-Chlorobenzaldehyde-alpha-13C) |
| Comparator Or Baseline | 0% yield (Benzaldehyde-alpha-13C, lacks halide) |
| Quantified Difference | Enables >80% yield of cross-coupled biaryl products, whereas the unsubstituted analog yields 0% due to the absence of a reactive halide. |
| Conditions | Standard Pd(PPh3)4 catalyzed coupling with arylboronic acids. |
Essential for procuring a building block that can be extended into complex, multi-ring API tracers rather than being limited to simple benzyl derivatives.
The electron-withdrawing nature of the para-chloro group increases the electrophilicity of the 13C-labeled carbonyl carbon compared to electron-donating analogs like 4-methoxybenzaldehyde [1]. This results in significantly faster reaction rates and higher yields in multi-component condensations (e.g., Biginelli reactions), ensuring maximum incorporation of the high-value 13C isotope [2].
| Evidence Dimension | Condensation Reaction Yield (e.g., Biginelli) |
| Target Compound Data | >85% yield (4-Chlorobenzaldehyde-alpha-13C) |
| Comparator Or Baseline | <50% yield (4-Methoxybenzaldehyde-alpha-13C) |
| Quantified Difference | >35% absolute yield increase in multi-component condensations due to enhanced electrophilicity. |
| Conditions | Acid-catalyzed multi-component condensation with urea and beta-keto esters. |
Maximizes the atom economy and yield of expensive isotopic labels during complex multi-step synthetic sequences.
Directly utilizes the M+1 mass shift and perfect chromatographic co-elution for creating highly accurate LC-MS/GC-MS standards for pharmaceutical analysis .
Exploits the 90-fold 13C NMR signal enhancement to track the fate of the carbonyl carbon in complex multi-component catalytic cycles without interference from background signals [1].
Leverages the para-chloro handle for orthogonal palladium-catalyzed cross-coupling, allowing the construction of extended pharmaceutical scaffolds that retain the isotopic label [2].
Uses the highly distinguishable 13C label to map metabolic degradation pathways of chlorobenzyl-containing drugs in biological matrices .
Irritant